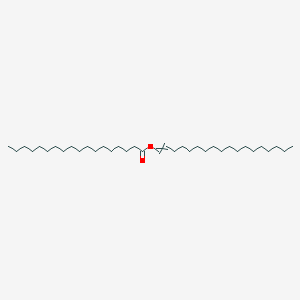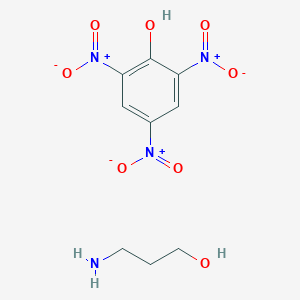
4,4'-Sulfanediylbis(3-methylpyridine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Sulfanediylbis(3-methylpyridine) is an organic compound that features a sulfur atom bridging two 3-methylpyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfanediylbis(3-methylpyridine) typically involves the coupling of two 3-methylpyridine molecules through a sulfur linkage. One common method is the reaction of 3-methylpyridine with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows:
2C6H7N+SCl2→C12H12N2S+2HCl
Industrial Production Methods
Industrial production of 4,4’-Sulfanediylbis(3-methylpyridine) may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Sulfanediylbis(3-methylpyridine) can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur linkage, yielding two 3-methylpyridine molecules.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 3-Methylpyridine.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
4,4’-Sulfanediylbis(3-methylpyridine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4’-Sulfanediylbis(3-methylpyridine) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur linkage and pyridine rings can participate in various molecular interactions, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpyridine: A precursor to 4,4’-Sulfanediylbis(3-methylpyridine) with similar structural features.
4,4’-Bipyridine: Another compound with two pyridine rings but without the sulfur linkage.
Sulfur-bridged heterocycles: Compounds with similar sulfur linkages but different heterocyclic rings.
Uniqueness
4,4’-Sulfanediylbis(3-methylpyridine) is unique due to the presence of the sulfur bridge, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
78285-58-2 |
|---|---|
Formule moléculaire |
C12H12N2S |
Poids moléculaire |
216.30 g/mol |
Nom IUPAC |
3-methyl-4-(3-methylpyridin-4-yl)sulfanylpyridine |
InChI |
InChI=1S/C12H12N2S/c1-9-7-13-5-3-11(9)15-12-4-6-14-8-10(12)2/h3-8H,1-2H3 |
Clé InChI |
BCQODAPXLTXVEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1)SC2=C(C=NC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)
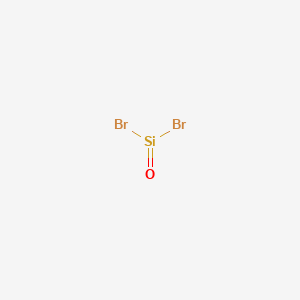
![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)
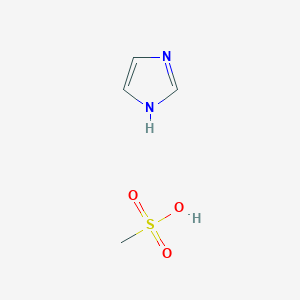

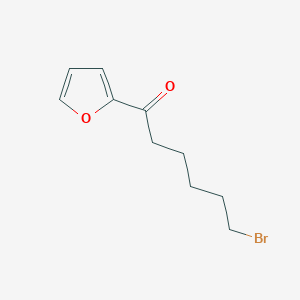
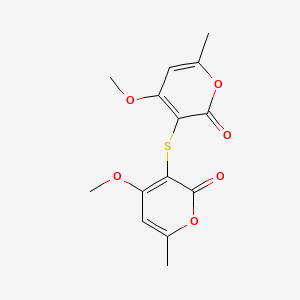

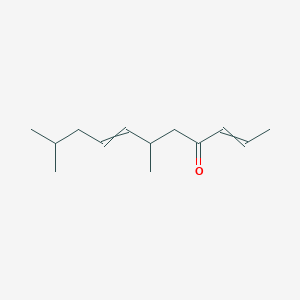
![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)
